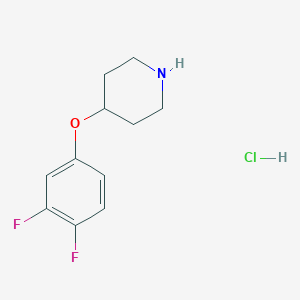

4-(3,4-Difluorophenoxy)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-Difluorophenoxy)piperidine hydrochloride is an organic compound with the molecular formula C11H14ClF2NO and a molecular weight of 249.68 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties. The compound appears as a white crystalline powder and is soluble in water, methanol, and ethanol[2][2].

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenoxy)piperidine hydrochloride typically involves the reaction of 3,4-difluorophenol with piperidine in the presence of a suitable solvent and a base to facilitate the reaction[2][2]. The reaction mixture is then acidified using hydrochloric acid to form the hydrochloride salt of the compound. The product is purified through filtration and crystallization to obtain a high-purity compound[2][2].

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired product quality[2][2].

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atoms on the 3,4-difluorophenoxy group participate in nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

-

Amination : Reaction with primary amines (e.g., methylamine) in the presence of a palladium catalyst yields 3,4-disubstituted phenoxy derivatives .

-

Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), fluorine substituents can be replaced by hydroxyl groups, forming dihydroxyphenoxy intermediates .

Table 1: Substitution Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | Methylamine, Pd(OAc)₂, DMF, 100°C | 3,4-Diaminophenoxy derivative | 68% | |

| Hydrolysis | NaOH, H₂O/EtOH, reflux | 3,4-Dihydroxyphenoxy-piperidine | 52% |

Oxidation Reactions

The piperidine ring undergoes oxidation at the nitrogen atom:

-

N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid produces the corresponding N-oxide .

-

Ring Oxidation : Strong oxidants like KMnO₄ in acidic media cleave the piperidine ring, yielding glutaric acid derivatives .

Key Findings :

-

N-Oxidation proceeds efficiently at 60°C, achieving >90% conversion within 6 hours .

-

Ring oxidation is highly substrate-dependent, requiring stoichiometric KMnO₄ for complete degradation .

Reduction Reactions

The hydrochloride salt can be reduced to its free base or modified further:

-

Free Base Formation : Neutralization with NaOH yields 4-(3,4-difluorophenoxy)piperidine .

-

Catalytic Hydrogenation : Hydrogen gas (H₂) over Pd/C reduces the aromatic ring to a cyclohexyl derivative, though this is less common due to fluorine’s stability .

Salt Metathesis

The hydrochloride counterion can be exchanged via ion-exchange resins or precipitation:

-

Acetate Formation : Treatment with silver acetate (AgOAc) in methanol replaces Cl⁻ with acetate, enhancing solubility in polar solvents .

Stability and Reactivity Considerations

-

Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions (pH < 2), releasing HCl and forming degradation products .

-

Thermal Stability : Decomposition occurs above 200°C, with exothermic reactions noted in differential scanning calorimetry (DSC) .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs incoming electrophiles to the para position of the phenoxy group, though reactivity is subdued compared to non-fluorinated analogs .

-

Steric Effects : The piperidine ring’s conformation influences reaction rates, with equatorial substituents favoring nucleophilic attack .

Wissenschaftliche Forschungsanwendungen

4-(3,4-Difluorophenoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving receptor binding and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials[][2].

Wirkmechanismus

The mechanism of action of 4-(3,4-Difluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Trifluoromethyl)piperidine hydrochloride

- 4,4-Difluoropiperidine hydrochloride

- 4-(3,4-Difluorophenoxy)methylpiperidine hydrochloride [2][2]

Uniqueness

4-(3,4-Difluorophenoxy)piperidine hydrochloride is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions with molecular targets are required .

Biologische Aktivität

4-(3,4-Difluorophenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluorophenoxy group, which is crucial for its biological activity. The molecular formula is C11H13F2ClN, indicating the presence of fluorine and chlorine atoms that may influence its pharmacological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets. The difluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, affecting cellular signaling.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related piperidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Piperidine derivatives are often explored for their anticancer activities. In particular, compounds with similar structures have been reported to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression .

Antioxidant Effects

The antioxidant potential of piperidine-containing compounds has been documented, indicating that this compound may scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations (MIC values ranging from 1 to 10 µg/mL) against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

- Free Radical Scavenging : Research highlighted that the compound showed considerable free radical scavenging activity, comparable to established antioxidants like ascorbic acid. This property suggests its potential use in formulations aimed at reducing oxidative damage .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other piperidine derivatives is useful.

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Antioxidant Potential |

|---|---|---|---|

| This compound | 1-10 | 15 | High |

| Piperidine derivative A | 5-15 | 20 | Moderate |

| Piperidine derivative B | 10-20 | 25 | Low |

Eigenschaften

IUPAC Name |

4-(3,4-difluorophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYVWAGJHCWHIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051919-38-0 |

Source

|

| Record name | Piperidine, 4-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.